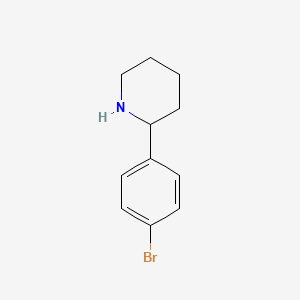

2-(4-Bromophenyl)piperidine

Descripción

Overview of Piperidine (B6355638) Scaffold Prominence in Organic and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in the fields of organic and medicinal chemistry. atamanchemicals.comnih.gov Its prevalence is underscored by its presence in over 70 commercially available drugs, including several blockbuster pharmaceuticals. researchgate.net The chair-like conformation of the piperidine ring provides a flexible yet stable framework that can be readily functionalized, making it an ideal scaffold for targeting a wide array of biological receptors. atamanchemicals.com

The significance of the piperidine scaffold is reflected in the sheer volume of research dedicated to it, with thousands of scientific papers published on piperidine-containing compounds in recent years. nih.gov This intense interest stems from the broad spectrum of biological activities exhibited by piperidine derivatives, which include applications as analgesics, antipsychotics, antihistamines, anticancer agents, and antihypertensives. researchgate.netdut.ac.za The ability to introduce chiral centers into the piperidine ring further enhances its utility, allowing for the fine-tuning of physicochemical properties, biological activity, selectivity, and pharmacokinetic profiles of drug candidates. thieme-connect.comresearchgate.net

The versatility of the piperidine scaffold extends to its role as a building block in the synthesis of complex natural products and as a catalyst in various organic reactions. atamanchemicals.comnih.gov Its utility in solid-phase peptide synthesis for the deprotection of Fmoc groups further highlights its importance in biochemical research. atamanchemicals.com

| Field | Significance of Piperidine Scaffold | Examples of Applications |

|---|---|---|

| Medicinal Chemistry | Core structure in over 70 commercial drugs. researchgate.net Broad spectrum of biological activities. researchgate.netdut.ac.za | Analgesics, Antipsychotics (e.g., Haloperidol, Risperidone), Antihistamines, Anticancer agents. atamanchemicals.comresearchgate.net |

| Organic Synthesis | Versatile building block for complex molecules and natural products. nih.gov Used as a base catalyst. atamanchemicals.com | Alkaloid synthesis, Multi-component reactions. atamanchemicals.comnih.gov |

| Biochemistry | Used in solid-phase peptide synthesis. atamanchemicals.com | Fmoc group deprotection. atamanchemicals.com |

Rationale for Research on 2-(4-Bromophenyl)piperidine as a Core Structure for Biologically Active Molecules and Complex Chemical Entities

The specific substitution of a 4-bromophenyl group at the 2-position of the piperidine ring makes this compound a particularly valuable starting material for several reasons. The bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce further molecular complexity. This allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) and optimize biological activity.

Research has demonstrated that derivatives of bromophenyl-piperidine exhibit a variety of promising biological activities. For instance, derivatives of 4-(4-bromophenyl)-4-piperidinol have shown significant analgesic and antiplatelet effects. nih.gov Furthermore, the 4-bromophenyl moiety has been incorporated into molecules targeting a range of biological systems, including microbial DNA gyrase and the enzyme KasA, which is vital for the survival of M. tuberculosis. nih.govumw.edu

The piperidine-2,6-dione scaffold, which can be related to this compound, is a key component in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality. The structural features of this compound make it a valuable tool for understanding the molecular requirements for binding to proteins like cereblon, a common E3 ligase component used in PROTACs.

| Feature | Rationale | Research Application |

|---|---|---|

| 4-Bromophenyl Group | Versatile synthetic handle for cross-coupling reactions. | Synthesis of complex derivatives for SAR studies. |

| Piperidine Scaffold | Provides a proven pharmacophore with favorable properties. atamanchemicals.comresearchgate.net | Development of analgesics, antimicrobials, and anticancer agents. nih.govnih.govacs.org |

| Structural Relationship to other Active Scaffolds | Related to piperidine-2,6-diones used in PROTACs. | Understanding protein-ligand interactions for drug design. |

Scope and Emerging Research Trajectories of this compound in Scientific Disciplines

The research applications of this compound and its derivatives are expanding beyond traditional medicinal chemistry into other scientific disciplines. In materials science, the structural rigidity and potential for functionalization make these compounds interesting candidates for the development of novel organic materials.

In the realm of drug discovery, a significant focus remains on developing new therapeutic agents. Current research is exploring the potential of this compound derivatives as:

Antimicrobial agents: Novel quinoline (B57606) derivatives incorporating the 2-(4-bromophenyl) moiety have shown promising activity against bacterial DNA gyrase. nih.govresearchgate.net Thiazole (B1198619) derivatives containing a bromophenyl group have also demonstrated significant antimicrobial effects. acs.orgnih.gov

Anticancer agents: Derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. dut.ac.zaacs.org For example, a 2-(4-bromophenyl)thiazole (B1282850) derivative showed promising activity against A549 human lung adenocarcinoma cells. nih.gov

CNS modulators: The piperidine scaffold is a well-established pharmacophore for central nervous system targets, and research continues to explore new derivatives for potential applications in treating neurological and psychiatric disorders. researchgate.net

Enzyme inhibitors: Derivatives of 4-(4-bromophenyl)-4-hydroxypiperidine have been investigated for their effects on acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. researchgate.net Additionally, a derivative of 4-(4-bromophenyl)-4-piperidinol was identified as an inhibitor of KasA, a key enzyme in M. tuberculosis. umw.edu

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-bromophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEZGFYJGORZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402048 | |

| Record name | 2-(4-bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-14-1 | |

| Record name | 2-(4-bromophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Bromophenyl Piperidine and Its Derivatives

Elucidation of General Synthetic Pathways and Strategies

The construction of the 2-(4-bromophenyl)piperidine framework can be achieved through various synthetic strategies. These methods generally involve either the formation of the piperidine (B6355638) ring with the aryl substituent already in place or the introduction of the 4-bromophenyl group onto a pre-existing piperidine scaffold.

Nucleophilic substitution is a foundational strategy for functionalizing heterocyclic systems. In the context of this compound synthesis, this can involve the arylation of a piperidine precursor. One common approach is the nucleophilic addition of an organometallic reagent, such as a Grignard or organolithium species, to an N-protected piperidine derivative. For instance, the addition of 4-bromophenylmagnesium bromide to an N-acylpyridinium salt, followed by reduction, can yield the desired 2-arylpiperidine.

Another pathway involves the direct reaction of a piperidine enamine or enolate with an activated aryl halide. However, the reactivity of 4-bromobenzene is often insufficient for direct S_NAr (nucleophilic aromatic substitution) reactions, necessitating the use of metal catalysis, which is discussed in the following section.

Modern cross-coupling reactions have become indispensable for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing powerful tools for synthesizing 2-arylpiperidines.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for creating C-C bonds. A common strategy involves coupling a piperidine-2-boronic acid derivative with an aryl halide, such as 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base. This approach allows for the late-stage introduction of the aryl group.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds and can be applied to construct the piperidine ring itself. An intramolecular variant can be used, where a suitably functionalized amino-alkene or amino-alkyl halide undergoes cyclization. For example, a linear precursor containing a terminal amine and a vinyl or alkyl halide can be cyclized to form the piperidine ring. Alternatively, an intermolecular approach can couple a primary or secondary amine that forms part of the piperidine ring with an aryl halide.

The table below summarizes typical conditions for these coupling reactions in the synthesis of related arylpiperidine structures.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Substrates |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Aryl Boronic Acid, Heterocyclic Halide |

| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | Aryl Bromide, Amine |

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds like substituted piperidines by combining three or more reactants in a single synthetic operation. The Petasis reaction, a boronic acid-based MCR, can be employed to generate substituted piperidines. A variation of the Petasis reaction can be envisioned for the synthesis of a this compound derivative by reacting a secondary amine (like piperidine), an aldehyde, and a vinyl boronic acid.

Another powerful MCR is the aza-Diels-Alder reaction, where an imine reacts with a diene to form a tetrahydropyridine (B1245486), which can then be reduced to the corresponding piperidine. For the synthesis of this compound, an imine generated in situ from 4-bromobenzaldehyde (B125591) and an amine can react with a suitable diene, such as 1,3-butadiene, under Lewis acid catalysis. Subsequent reduction of the cycloadduct yields the target piperidine.

Reductive Amination: This is a highly effective method for forming the piperidine ring. Intramolecular reductive amination of δ-amino ketones is a classic and reliable strategy. For the target compound, this would involve the cyclization and reduction of a 5-amino-1-(4-bromophenyl)pentan-1-one precursor. The reaction is typically carried out using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), which can tolerate a range of functional groups.

Grignard Reactions: Grignard reagents are powerful nucleophiles for C-C bond formation. A key application in this context is the addition of 4-bromophenylmagnesium bromide to an N-protected 2-piperidone (B129406) (δ-valerolactam). This addition forms a hemiaminal intermediate, which can be subsequently reduced to yield this compound. This two-step process is a robust method for accessing 2-arylpiperidines from readily available lactams.

The table below outlines these two synthetic approaches.

| Method | Starting Material | Key Reagent(s) | Intermediate/Product |

| Intramolecular Reductive Amination | 5-amino-1-(4-bromophenyl)pentan-1-one | NaBH₄ or STAB | This compound |

| Grignard Addition/Reduction | N-protected 2-piperidone | 1. 4-Bromophenylmagnesium bromide 2. Reducing agent (e.g., Et₃SiH, TFA) | This compound |

Enantioselective and Diastereoselective Synthesis of this compound Scaffolds

The biological activity of chiral piperidine derivatives is often stereospecific. Therefore, the development of enantioselective and diastereoselective synthetic methods is of paramount importance.

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral compounds. Iridium-based catalysts, in particular, have proven highly effective for the hydrogenation of various unsaturated substrates, including cyclic enamines and tetrahydropyridines, to produce chiral amines and piperidines with high enantiomeric excess (ee).

For the synthesis of enantiomerically enriched this compound, a suitable prochiral substrate, such as 2-(4-bromophenyl)-2,3,4,5-tetrahydropyridine, can be subjected to asymmetric hydrogenation. This reaction typically utilizes a chiral iridium catalyst, which is formed in situ from an iridium precursor like [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene) and a chiral phosphine (B1218219) ligand. The choice of ligand is critical for achieving high stereoselectivity.

Research has shown that iridium catalysts bearing chiral phosphine ligands can achieve high enantioselectivity in the hydrogenation of related 2-aryl-tetrahydropyridines. The reaction conditions, including solvent, temperature, and hydrogen pressure, are optimized to maximize both conversion and enantiomeric excess.

The following table presents representative data for the asymmetric hydrogenation of related substrates, illustrating the potential of this method.

| Substrate | Catalyst/Ligand | Solvent | H₂ Pressure (bar) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 2-Phenyl-2,3,4,5-tetrahydropyridine | [Ir(COD)Cl]₂ / (R)-MeO-BIPHEP | Toluene | 50 | >99 | 95 |

| 2-(4-methoxyphenyl)-2,3,4,5-tetrahydropyridine | [Ir(COD)Cl]₂ / (R)-SYNPHOS | CH₂Cl₂ | 50 | >99 | 96 |

This methodology represents a state-of-the-art approach for accessing specific stereoisomers of this compound, which is essential for stereoselective drug design and development.

Chemo-Enzymatic Approaches for Stereocontrol and Enantioenrichment

Chemo-enzymatic methods offer a powerful strategy for the synthesis of chiral piperidines with high stereoselectivity. nih.govacs.org These approaches combine the versatility of chemical synthesis with the high enantio- and regio-selectivity of biocatalysts. nih.gov

A notable chemo-enzymatic strategy involves the asymmetric dearomatization of activated pyridines. nih.govacs.org This method has been successfully applied to prepare a range of stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov The key step in this process is a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereodefined piperidines. nih.govacs.org This cascade approach is initiated by the in situ generation of a dihydropyridinium species from a tetrahydropyridine, catalyzed by an amine oxidase. thieme-connect.comthieme-connect.com An ene-imine reductase then catalyzes the subsequent reduction of the dihydropyridinium species to yield the desired enantioenriched piperidine. thieme-connect.comthieme-connect.com

The choice of the ene-imine reductase biocatalyst is crucial as it allows for access to either enantiomer of the piperidine product. thieme-connect.com For instance, one series of ene-imine reductases can produce the (R)-enantiomer, while another series can generate the (S)-enantiomer with high enantiomeric excess. nih.gov This methodology has proven effective for a variety of aryl substituents at the C-3 position of the tetrahydropyridine scaffold, including sterically demanding groups like 2-naphthyl, affording the products in high yields and stereoselectivity. acs.org

Kinetic resolution of racemic intermediates is another valuable chemo-enzymatic technique. For example, the kinetic resolution of N-Boc-piperidine-2-ethanol has been achieved through sequential transesterification using two different lipases, Lipase PS and porcine pancreatic lipase, which exhibit opposite enantioselectivities. nih.govresearchgate.net This allows for the large-scale preparation of both enantiomers of the N-Boc protected alcohol, which are versatile building blocks for the synthesis of various piperidine alkaloids. nih.govresearchgate.net

The utility of these chemo-enzymatic methods has been demonstrated in the synthesis of key intermediates for pharmaceuticals, such as the ovarian cancer therapeutic niraparib (B1663559) and the antipsychotic drugs Preclamol and OSU-6162. nih.govacs.org

Diastereoselective Radical Cyclizations for Substituted Piperidines

Radical cyclizations provide a powerful and diastereoselective route to substituted piperidines. acs.orgorganic-chemistry.org These reactions typically involve the formation of a carbon-centered radical that undergoes an intramolecular cyclization onto an unsaturated bond, such as an alkene or alkyne, to form the piperidine ring. nih.govmdpi.com

A notable example is the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to yield 2,4-disubstituted piperidines. acs.orgorganic-chemistry.org The choice of the radical initiator and reducing agent can significantly influence the diastereoselectivity of this transformation. When tributyltin hydride is used, the reaction affords the trans-piperidines with diastereomeric ratios typically ranging from 3:1 to 6:1. acs.orgorganic-chemistry.org However, a remarkable enhancement in diastereoselectivity is observed when tris(trimethylsilyl)silane (B43935) is employed as the reducing agent, with diastereomeric ratios reaching up to 99:1 in certain cases. acs.orgorganic-chemistry.org This improvement is attributed to a selective rearrangement of the minor stereoisomer through a cascade process involving the initial radical cyclization, a 1,5-radical translocation, and a subsequent Smiles-type rearrangement. acs.org

Visible-light-driven radical silylative cyclization of aza-1,6-dienes represents another innovative approach for the stereoselective synthesis of densely functionalized piperidines. nih.govresearchgate.net This method is highly atom-economical and proceeds via a 6-exo-trig cyclization initiated by the chemoselective addition of a silyl (B83357) radical to an electron-deficient olefin. nih.govresearchgate.net The diastereoselectivity of this reaction is influenced by the substitution pattern of the electron-neutral olefin. nih.gov

Furthermore, boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes has been developed for the synthesis of polysubstituted piperidines with substituents at the 3, 4, and 5-positions. nih.gov This metal-free method offers high modularity, atom economy, and generally high yields and diastereoselectivity. nih.gov

Chiral Pool Strategy Implementations in Piperidine Derivative Synthesis

The chiral pool strategy is a well-established and powerful approach for the asymmetric synthesis of substituted piperidines, including derivatives of this compound. rsc.org This strategy utilizes readily available and enantiomerically pure natural products, most commonly amino acids, as starting materials to introduce chirality into the target molecule. rsc.orgwhiterose.ac.ukbaranlab.org

Amino acids, with their inherent stereocenters, serve as versatile chiral building blocks. whiterose.ac.ukresearchgate.net For instance, (R)-α-aminoadipic acid, which is accessible on a large scale from the enzymatic cleavage of cephalosporin (B10832234) C, is a valuable precursor for the synthesis of (R)-pipecolic acid (piperidine-2-carboxylic acid) and its derivatives. nih.gov The synthesis of 2-substituted piperidine-4-carboxylic acids has also been achieved from N-Cbz protected amino acid derivatives. researchgate.net

The synthesis of enantiomerically pure substituted piperidines often involves the cyclization of intermediates derived from amino acids. whiterose.ac.uk For example, enantiomerically pure 2-substituted piperidines can be synthesized from amino ketones, which are in turn derived from resin-bound esters. gla.ac.uk The cyclization of these amino ketones followed by diastereoselective reduction of the resulting cyclic iminium salts leads to the desired piperidine products. gla.ac.uk

Dihydropyridones are another class of key intermediates in the synthesis of piperidine alkaloids that can be accessed from the chiral pool. nih.govsapub.org For example, the commercially available L-glucal can be efficiently converted into a (2R, 6S)-2-methyl-dihydropyridone, which serves as a crucial intermediate for the synthesis of various bioactive piperidine alkaloids. sapub.orgresearchgate.net Similarly, D-glucal can be transformed into a (2R)-hydroxymethyl-dihydropyridone, a versatile building block for piperidine alkaloids with an (R)-configuration at the C-2 position. nih.gov

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and controlling stereochemical outcomes. thieme-connect.comrsc.org Both experimental and computational studies have been instrumental in elucidating these mechanisms.

Reaction Mechanism Elucidation via Experimental and Computational Studies

Experimental techniques, such as kinetic isotope effect (KIE) studies, provide valuable insights into reaction mechanisms. For instance, KIE studies using short-lived radionuclides have been employed to determine the rate-limiting step in nucleophilic aromatic substitution (SNAr) reactions, a potential route for introducing the 4-bromophenyl group. icm.edu.pl

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating reaction pathways. umich.eduresearchgate.net DFT calculations can be used to explore potential reaction mechanisms, calculate activation energies, and predict the thermodynamic feasibility of different pathways. researchgate.net For example, computational studies on the SNAr reaction of piperidine with dinitropyridine derivatives have revealed a concerted mechanism where nucleophilic attack and leaving group displacement occur simultaneously. researchgate.net Molecular docking simulations can further assess the binding affinity of synthesized piperidine derivatives to biological targets. researchgate.netresearchgate.net

In the context of radical cyclizations for piperidine synthesis, DFT calculations have been used to support proposed mechanisms. For example, in the visible-light-driven silylative cyclization of aza-1,6-dienes, DFT calculations suggested the involvement of a transition state with a cyano group in an axial position of the forming piperidine ring. nih.govresearchgate.net Similarly, for the boronyl radical-catalyzed (4+2) cycloaddition, a plausible mechanism involving the ring-opening of an azetidine (B1206935) as the rate-limiting step was proposed based on experimental and computational results. nih.gov

Mechanistic studies of chemo-enzymatic reactions have also benefited from experimental and computational approaches. Control experiments and deuterium (B1214612) labeling studies in the chemo-enzymatic dearomatization of pyridines suggested the formation of an enamine intermediate after the initial conjugate reduction step. thieme-connect.comthieme-connect.com

The OH-initiated atmospheric degradation of piperidine has also been studied through a combination of simulation chamber experiments and quantum chemistry calculations. acs.orgresearchgate.net These studies revealed that H-abstraction occurs from multiple positions on the piperidine ring, with the major product being 2,3,4,5-tetrahydropyridine. acs.orgresearchgate.net

Stereochemical Outcome Determinants in Piperidine Ring Transformations

The stereochemical outcome of piperidine ring-forming reactions is a critical aspect of their synthesis, and several factors can influence it. rsc.orgrsc.org In diastereoselective radical cyclizations, the nature of the reagents plays a crucial role. As mentioned previously, the use of tris(trimethylsilyl)silane instead of tributyltin hydride in the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates dramatically enhances the trans diastereoselectivity due to a cascade rearrangement of the minor isomer. acs.orgorganic-chemistry.org

In chemo-enzymatic approaches, the choice of enzyme is the primary determinant of stereochemistry. nih.govthieme-connect.com Different ene-imine reductases can selectively produce either the (R) or (S) enantiomer of a substituted piperidine from the same starting material. nih.gov

For cyclization reactions proceeding through cyclic iminium ions, the subsequent reduction step is often where stereochemistry is set. The diastereoselective reduction of these iminium salts can be controlled to produce the desired stereoisomer of the piperidine. gla.ac.uk

In visible-light-driven silylative cyclizations of aza-1,6-dienes, the geometry of the remaining olefin is closely associated with the observed cis-stereoselectivity. nih.gov DFT calculations have suggested that the formation of a transition state that minimizes 1,3-diaxial repulsion can lead to diminished diastereoselectivity. nih.gov

Furthermore, photoredox catalysis can be employed for the epimerization of piperidine derivatives. nih.govescholarship.org A rapid and non-selective C–H arylation can be followed by a slower epimerization process, leading to a high diastereomeric ratio that corresponds to the thermodynamically more stable isomer. nih.gov The observed distribution of diastereomers often correlates with their calculated relative energies using DFT. nih.gov

Synthetic Routes to Key Intermediates and Precursors of this compound

The synthesis of this compound and its derivatives relies on the efficient preparation of key intermediates and precursors. acs.orgorganic-chemistry.orgnih.govnih.gov These precursors often contain the core piperidine scaffold or are designed to undergo cyclization to form it.

A common strategy involves the use of dihydropyridones as advanced intermediates. nih.govsapub.org These can be synthesized from readily available starting materials from the chiral pool, such as D-glucal or L-glucal. nih.govsapub.org For example, D-glucal can be converted in a multi-step synthesis to (2R)-hydroxymethyl-dihydropyridone, a versatile building block for various piperidine alkaloids. nih.gov Similarly, L-glucal can be transformed into (2R, 6S)-2-methyl-dihydropyridone. sapub.orgresearchgate.net These dihydropyridones can then be further elaborated to the desired piperidine targets.

For visible-light-driven silylative cyclizations, the aza-1,6-diene precursors are necessary. nih.gov These precursors feature both an electron-deficient and an electron-neutral olefin, which are crucial for the desired radical cyclization to occur. nih.gov

Chemo-enzymatic approaches often start with pyridinium (B92312) salts, which are then converted to tetrahydropyridines. acs.orgthieme-connect.com These tetrahydropyridines are the direct precursors for the enzyme-catalyzed cascade reaction that yields the final enantioenriched piperidine. acs.orgthieme-connect.com The synthesis of these N-substituted tetrahydropyridine precursors is therefore a critical initial step.

The table below summarizes some of the key intermediates and their synthetic utility.

| Key Intermediate/Precursor | Synthetic Utility |

| (2R)-Hydroxymethyl-dihydropyridone | Versatile chiral building block for the synthesis of various piperidine alkaloids with (R)-configuration at C-2. nih.gov |

| (2R, 6S)-2-Methyl-dihydropyridone | Key intermediate for the synthesis of many bioactive natural piperidine alkaloids. sapub.orgresearchgate.net |

| 7-Substituted-6-aza-8-bromooct-2-enoates | Precursors for the diastereoselective radical cyclization to form 2,4-disubstituted piperidines. organic-chemistry.org |

| Aza-1,6-dienes | Precursors for the visible-light-driven silylative cyclization to form densely functionalized piperidines. nih.gov |

| N-Substituted Tetrahydropyridines | Direct precursors for the chemo-enzymatic dearomatization cascade to produce enantioenriched piperidines. acs.orgthieme-connect.com |

| N-Boc-piperidine-2-ethanol | A racemic intermediate that can be resolved chemo-enzymatically to provide both enantiomers as building blocks for piperidine alkaloids. nih.govresearchgate.net |

| (R)-α-Aminoadipic acid | A chiral pool starting material for the synthesis of (R)-pipecolic acid and its derivatives. nih.gov |

| Amino ketones | Intermediates derived from amino acids that can be cyclized to form enantiomerically pure 2-substituted piperidines. gla.ac.uk |

Structural Elucidation, Conformational Analysis, and Intermolecular Interactions of 2 4 Bromophenyl Piperidine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the chemical structure of 2-(4-Bromophenyl)piperidine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the molecule's atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of this compound by providing information about the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of a related compound, 1-(4-Bromophenyl)piperidine, the aromatic protons of the 4-bromophenyl group appear as doublets at approximately δ 7.31 ppm and δ 6.79 ppm. rsc.org The protons on the piperidine (B6355638) ring typically show complex multiplets in the aliphatic region. For instance, the protons at the 2 and 6 positions of the piperidine ring in a similar derivative resonate as a triplet around δ 3.12 ppm, while the other ring protons appear as multiplets between δ 1.54 and δ 1.72 ppm. rsc.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the structure. For 1-(4-Bromophenyl)piperidine, the carbon atoms of the aromatic ring show signals in the range of δ 111.23 to δ 151.30 ppm. rsc.org The carbon atoms of the piperidine ring resonate at higher fields, with the carbons adjacent to the nitrogen appearing around δ 50.59 ppm and the remaining carbons at approximately δ 24.31 and δ 25.79 ppm. rsc.org

Table 1: Representative NMR Spectral Data for a 4-Bromophenylpiperidine Derivative

| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.31 | d | Aromatic CH |

| ¹H | 6.79 | d | Aromatic CH |

| ¹H | 3.12 | t | Piperidine CH₂ (C2, C6) |

| ¹H | 1.54-1.72 | m | Piperidine CH₂ (C3, C4, C5) |

| ¹³C | 151.30 | s | Aromatic C (C-N) |

| ¹³C | 131.87 | s | Aromatic CH |

| ¹³C | 118.15 | s | Aromatic CH |

| ¹³C | 111.23 | s | Aromatic C-Br |

| ¹³C | 50.59 | s | Piperidine CH₂ (C2, C6) |

| ¹³C | 25.79 | s | Piperidine CH₂ |

| ¹³C | 24.31 | s | Piperidine CH₂ |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular formula for 4-(4-bromophenyl)piperidine (B1334083) is C₁₁H₁₄BrN, with a molecular weight of 240.14 g/mol . nih.gov In derivatives of bromophenylpiperidine, the fragmentation often involves characteristic losses. For instance, in tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate, common fragment ions under electron impact (EI) mode include the tert-butyl ion (C₄H₉⁺) and fragments resulting from the loss of isobutylene (B52900) ([M−C₄H₈]⁺), a tert-butoxy (B1229062) radical ([M−C₄H₉O•]⁺), and the entire tert-butoxycarbonyl group ([M−C₅H₈O₂]⁺). doaj.org Under electrospray ionization (ESI), fragmentation is often initiated by the loss of isobutylene (C₄H₈) followed by the loss of carbon dioxide (CO₂). doaj.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a compound containing a piperidine ring will show C-H stretching vibrations for the aliphatic ring protons. The presence of the aromatic ring is indicated by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the piperidine ring is also a characteristic feature. For secondary amines, a characteristic N-H stretching vibration is observed around 3300-3500 cm⁻¹. usc.edu The C-Br stretching vibration typically appears in the fingerprint region of the IR spectrum.

Single Crystal X-ray Diffraction Studies for Solid-State Conformation

Single crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details.

Crystallographic Parameters and Space Group Determination

The crystallographic parameters and space group are determined from the diffraction pattern of a single crystal. For example, a related compound, N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide, crystallizes in the triclinic space group P-1. researchgate.net Another related structure, 7-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}ethoxy)-2H-chromen-2-one, crystallizes in the monoclinic space group P2₁/c. researchgate.net These parameters define the unit cell dimensions and the symmetry of the crystal lattice.

Table 2: Example Crystallographic Data for a Bromophenylpiperidine Derivative

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 5.9023(9) |

| b (Å) | 14.554(2) |

| c (Å) | 22.801(4) |

| β (°) | 90.801(2) |

| Volume (ų) | 1958.5(5) |

| Z | 4 |

Conformational Features of the Piperidine Ring System

X-ray diffraction studies reveal the preferred conformation of the piperidine ring in the solid state. The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net However, in some substituted piperidine derivatives, other conformations such as a twisted half-chair or a twisted conformation have been observed. For instance, in certain spiro-fused piperidine systems, the central piperidine ring adopts a twisted conformation. jmolbiochem.com The specific conformation is influenced by the nature and position of the substituents on the ring. The presence of bulky substituents can lead to distortions from the ideal chair geometry.

Analysis of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The molecular structure of this compound allows for a variety of intra- and intermolecular interactions that dictate its packing in the solid state and its behavior in solution. The key functionalities responsible for these interactions are the secondary amine of the piperidine ring and the bromine atom on the phenyl ring.

Hydrogen Bonding: The piperidine ring contains a secondary amine (N-H) group, which can act as a hydrogen bond donor. The nitrogen atom itself, with its lone pair of electrons, can act as a hydrogen bond acceptor. In the crystal structure of related compounds, these groups readily participate in hydrogen bonding. For instance, in the hemioxalate salt of this compound, the protonated piperidine nitrogen forms hydrogen bonds with the oxalate (B1200264) anion. vulcanchem.com In the solid state of the base, N-H···N hydrogen bonds can be expected, leading to the formation of chains or other supramolecular assemblies.

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. A halogen bond (XB) is a noncovalent interaction where an electrophilic region, known as a σ-hole, on a halogen atom attracts a nucleophilic (electron-rich) site. acs.orgacs.org The strength of this interaction can be influenced by the electron-withdrawing character of the group the halogen is attached to. acs.org

In crystal structures of other molecules containing a bromophenyl moiety, various types of interactions involving the bromine atom have been observed. These include:

Br···H and C-H···Br contacts : Studies on related N-(4-bromophenyl) substituted triazines have identified significant Br···H contacts through Hirshfeld surface analysis. mdpi.comjyu.fi Similar C-H···Br hydrogen bonds have also been noted in other complex structures. researchgate.net

Br···Br interactions : In some crystal packings, bromine atoms interact with each other, an interaction that is shorter than the sum of their van der Waals radii. mdpi.com

C-Br···π interactions : The bromine atom can interact with the electron-rich π system of an aromatic ring. This type of interaction has been observed in the crystal packing of substituted tetrahydropyridines containing a 4-bromophenyl group. nih.gov

These weak interactions, collectively, play a crucial role in the stabilization of the crystal lattice of brominated organic compounds.

| Interaction Type | Donor/Participating Group | Acceptor/Participating Group | Significance |

|---|---|---|---|

| Hydrogen Bond | Piperidine N-H | Piperidine N, other Lewis bases (e.g., anions) | Primary interaction for forming supramolecular chains and adducts. vulcanchem.com |

| Halogen Bond (Br···H/N/O) | C-Br (σ-hole) | N, O, π-systems | Directional interaction contributing to crystal packing. acs.orgmdpi.comjyu.fi |

| π-π Stacking | Bromophenyl ring | Bromophenyl ring | Contributes to the stabilization of crystal structures through aromatic ring stacking. researcher.life |

| C-H···π | Piperidine/Phenyl C-H | Bromophenyl ring | Weak interaction that further stabilizes the overall molecular conformation and packing. nih.gov |

Computational Chemistry Approaches to Molecular Structure and Dynamics

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the geometry of molecules. For this compound, DFT calculations are instrumental in determining the most stable conformation and understanding its electronic properties.

Calculations would typically involve geometry optimization, where the molecule's energy is minimized to find its most stable three-dimensional structure. For this compound, DFT would be expected to confirm that the piperidine ring adopts a chair conformation, as this minimizes steric and torsional strain. vulcanchem.com Furthermore, these calculations can predict the preferred orientation of the 4-bromophenyl substituent relative to the piperidine ring (axial vs. equatorial), with the equatorial position generally being more stable for bulky substituents.

DFT studies on analogous bromophenyl-containing heterocyclic compounds have successfully predicted geometric parameters like bond lengths and angles. researchgate.net For the title compound, key parameters such as the C-Br bond length (typically around 1.9 Å) and the bond angles within the piperidine and phenyl rings can be accurately computed. researchgate.net The results of these calculations can be correlated with experimental data from X-ray crystallography.

Beyond geometry, DFT provides insights into the electronic properties of the molecule, such as the distribution of electron density, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). jyu.firesearchgate.net This information is valuable for predicting the molecule's reactivity and the nature of its intermolecular interactions.

| Calculated Parameter | Information Provided | Relevance to this compound |

|---|---|---|

| Optimized Geometry | Lowest energy conformation, bond lengths, bond angles, dihedral angles. | Confirms the chair conformation of the piperidine ring and the equatorial preference of the bromophenyl group. vulcanchem.comresearchgate.net |

| Vibrational Frequencies | Predicted IR and Raman spectra. | Aids in the interpretation of experimental spectroscopic data. researchgate.net |

| Electronic Properties | Dipole moment, atomic charges, electrostatic potential map. | Helps understand polarity and sites for electrophilic/nucleophilic attack. jyu.fi |

| Frontier Orbitals (HOMO/LUMO) | Energy gap, regions of electron density for reaction. | Indicates chemical reactivity and kinetic stability. researchgate.net |

Molecular Dynamics Simulations for Conformational Flexibility

While DFT is excellent for determining static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior and conformational flexibility of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a view of the molecule's flexibility at a given temperature.

For this compound, MD simulations can explore several dynamic processes:

Piperidine Ring Conformation : MD can simulate the transition between different chair conformations (ring flipping) and the potential population of less stable boat or twist-boat conformations. For related piperidine antagonists, the receptor has shown tolerance for different ring conformations, a flexibility that MD can quantify. nih.gov

Substituent Rotation : The simulation can model the rotation of the 4-bromophenyl group around the C-C bond connecting it to the piperidine ring, revealing the energetic barriers and preferred rotational angles.

Solvent Effects : By including solvent molecules in the simulation box, MD can model how the molecule's conformation and dynamics are influenced by its environment.

MD simulations are frequently employed in drug design and materials science to understand how a molecule might interact with a biological target or self-assemble. For example, simulations on related piperidine derivatives have been used to analyze binding stability with protein targets. nih.govbiorxiv.org Such studies provide a dynamic picture that complements the static information obtained from crystallographic and DFT studies.

| Simulation Goal | Methodology | Insights Gained |

|---|---|---|

| Conformational Sampling | Run simulation in a solvent box (e.g., water) at a specific temperature and pressure. | Provides information on accessible conformations, such as ring puckering and substituent orientation. nih.gov |

| Free Energy Landscapes | Use enhanced sampling techniques (e.g., metadynamics) to calculate the relative energies of different conformations. | Quantifies the energy barriers between conformational states (e.g., axial vs. equatorial). |

| Analysis of Ligand-Receptor Binding | Simulate the compound within the binding site of a protein. | Reveals the stability of binding poses and key intermolecular interactions over time. nih.govbiorxiv.org |

Pharmacological Applications and Biological Activity Profiling of 2 4 Bromophenyl Piperidine Derivatives

2-(4-Bromophenyl)piperidine as a Privileged Scaffold in Medicinal Chemistry

The designation of a chemical scaffold as "privileged" refers to its capacity to serve as a versatile template for developing ligands for a diverse range of biological targets. unife.it The piperidine (B6355638) ring system is one of the most prevalent heterocycles in FDA-approved pharmaceuticals, valued for its conformational flexibility and the ability to introduce various functional groups. researchgate.netbooktopia.com.au

The design of novel therapeutic agents using the piperidine scaffold is guided by several key principles. The piperidine ring itself is both hydrophilic and lipophilic, and its physicochemical properties, such as pKa, logD, and logP, can be finely tuned by introducing substituents. thieme-connect.com This modulation is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Introducing chiral centers into the piperidine ring can alter these properties and may reduce π–π stacking interactions, thereby improving solubility and pharmacokinetic characteristics. thieme-connect.com

Medicinal chemists leverage the piperidine core to arrange functional groups in specific spatial arrangements to maximize binding affinity with protein targets. unife.it For instance, the nitrogen atom in the piperidine ring is often basic and can form crucial ionic interactions or hydrogen bonds within a receptor's binding site. nih.gov The selection and placement of substituents on the ring are guided by structure-based design, which aims to enhance activity, improve selectivity, and reduce off-target effects. thieme-connect.com

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds. For piperidine derivatives, SAR analyses explore how modifications to different parts of the molecule impact biological activity. In studies on inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, replacing other groups with a 4-bromophenyl substituent on a piperidine scaffold retained potent inhibitory activity. nih.gov Specifically, a 4-chlorophenyl analog showed potency comparable to the lead compound, with an IC₅₀ value of 22 ± 3 μM, and had a significantly reduced lipophilicity (cLogP of 6.6). nih.gov

In the context of acetylcholinesterase (AChE) inhibitors, research on related 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed that introducing a bulky moiety at the para position of the benzamide (B126) group led to a substantial increase in activity. nih.gov Furthermore, the basicity of the piperidine nitrogen atom appears to be critical for activity, as N-benzoylpiperidine derivatives were almost inactive. nih.gov These findings underscore the importance of substitutions on both the piperidine ring and its associated functional groups for optimizing biological effect.

Enzyme Inhibition and Receptor Modulation by this compound Analogs

Derivatives built upon the bromophenyl-piperidine scaffold have been investigated for their ability to interact with a wide array of enzymes and receptors, demonstrating a broad spectrum of biological activities.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in folate metabolism and a target for various diseases. researchgate.net A series of 4-piperidine-based thiosemicarbazones were synthesized and showed potent DHFR inhibition, with IC₅₀ values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. researchgate.net In a separate study, piperidine-pteridine derivatives were optimized as inhibitors of pteridine (B1203161) reductase (PTR1) in Leishmania, an enzyme that provides a bypass to DHFR inhibition. acs.orgnih.gov

Table 1: DHFR Inhibitory Activity of 4-Piperidine-Based Thiosemicarbazones

| Compound | IC₅₀ (µM) |

|---|---|

| 5a-s (range) | 13.70 - 47.30 |

| 5p (most active) | 13.70 ± 0.25 |

Data sourced from ResearchGate. researchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these cholinesterases is a primary strategy for treating Alzheimer's disease. encyclopedia.pubacgpubs.org Numerous piperidine derivatives have been developed as potent cholinesterase inhibitors. ufla.br A series of α,β-unsaturated carbonyl based piperidinone derivatives showed selective inhibition of AChE, with compound 1d ((1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one)) being the most potent against AChE (IC₅₀ = 12.55 µM). acgpubs.org Another series based on a 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine scaffold yielded one of the most potent AChE inhibitors known, compound 21 , with an IC₅₀ of 0.56 nM and an 18,000-fold greater affinity for AChE over BuChE. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected Piperidine Derivatives

| Compound | Target Enzyme | IC₅₀ | Selectivity | Source |

|---|---|---|---|---|

| Compound 21 | AChE | 0.56 nM | 18,000x for AChE over BuChE | PubMed nih.gov |

| Compound 1d | AChE | 12.55 µM | Selective for AChE | ACG Publications acgpubs.org |

| Compound 1g | BuChE | 17.28 µM | Dual inhibitor (AChE IC₅₀ = 18.04 µM) | ACG Publications acgpubs.org |

KasA: The enzyme KasA is vital for the synthesis of the bacterial cell wall in M. tuberculosis and is an attractive drug target. umw.edu A virtual screen identified 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol as an inhibitor of bacterial growth in vitro, presumably through KasA inhibition. umw.eduumw.edu This discovery has prompted the synthesis of derivatives of this compound for further evaluation as potential tuberculosis drugs. umw.edu

Alpha-Amylase: Inhibiting α-amylase, a key digestive enzyme, is a therapeutic approach for managing type 2 diabetes. researchgate.net Piperidinyl-substituted chalcones have been synthesized and evaluated for this purpose, with all tested compounds showing α-amylase inhibition with IC₅₀ values in the range of 9.86–35.98 μM, comparing favorably to the standard, acarbose. researchgate.nettandfonline.com

Table 3: α-Amylase Inhibitory Activity of Piperidinyl-Substituted Chalcones

| Compound Series | IC₅₀ Range (µM) | Standard (Acarbose) IC₅₀ (µM) | Source |

|---|

| Chalcones 2-28 | 9.86 - 35.98 | 13.98 ± 0.11 | Taylor & Francis Online tandfonline.com, MDPI mdpi.com |

Opioid Receptors: Piperidine derivatives are a major class of opioid receptor modulators. nih.govgoogle.com Research has focused on developing balanced µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists. nih.gov A series of 4-substituted piperidine and piperazine (B1678402) analogues showed a favorable balance of binding affinity at MOR and DOR, with several compounds displaying improved potency at MOR compared to morphine. nih.gov Another study described a novel series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, identifying a full δ-opioid agonist (18a ) with a Kᵢ of 18 nM and high selectivity over µ- and κ-receptors. researchgate.net

Table 4: Opioid Receptor Binding Affinities of Piperidine Derivatives

| Compound | Receptor Target(s) | Binding Affinity (Kᵢ) | Functional Activity | Source |

|---|---|---|---|---|

| Analogs 4-6, 9-12 | MOR / DOR | Low nanomolar | MOR Agonist / DOR Antagonist | PMC nih.gov |

| Compound 18a | δ-opioid | 18 nM | Full Agonist (EC₅₀ = 14 nM) | ResearchGate researchgate.net |

CD4-Mimetic HIV-1 Entry Inhibitors: Small molecules that mimic the CD4 receptor can inhibit HIV-1 entry. nih.gov Piperidine-based scaffolds have been used to develop such compounds. osti.govnih.govresearchgate.net Derivatives of (S)-MCG-IV-210, a piperidine-based CD4-mimetic, were developed with improved activity against difficult-to-neutralize HIV-1 strains. nih.gov One derivative, TFH-I-116-D1 , was particularly potent, neutralizing an HIV-1 strain with an IC₅₀ of 0.06548 µM. nih.gov These compounds work by exposing vulnerable epitopes on the viral envelope protein, sensitizing infected cells to antibody-dependent cellular cytotoxicity (ADCC). osti.govnih.gov

CCR5 Antagonists: The CCR5 co-receptor is essential for the entry of the most common strains of HIV-1 into host cells, making it a key therapeutic target. google.comgoogle.com.na Piperidine derivatives have been successfully developed as potent CCR5 antagonists. nih.govresearchgate.net Optimization of a piperidine-4-carboxamide series led to the discovery of TAK-220 , which has high CCR5 binding affinity (IC₅₀ = 3.5 nM) and potent anti-HIV-1 activity, inhibiting replication of clinical isolates with a mean EC₅₀ of 1.1 nM. acs.org

Table 5: Anti-HIV-1 Activity of Piperidine-Based Receptor Modulators

| Compound | Target | Activity Metric | Value | Source |

|---|---|---|---|---|

| TFH-I-116-D1 | CD4-Mimetic | IC₅₀ (HIV-1CH58TF) | 0.06548 µM | PMC nih.gov |

| TAK-220 | CCR5 Antagonist | IC₅₀ (Binding) | 3.5 nM | ACS Publications acs.org |

| TAK-220 | CCR5 Antagonist | EC₅₀ (HIV-1 Replication) | 1.1 nM (mean) | ACS Publications acs.org |

Evaluation of Therapeutic Potential in Disease Models

The therapeutic potential of this compound derivatives is inferred from their potent and selective biological activities. The AChE inhibitor, compound 21 , not only showed extremely high potency (IC₅₀ = 0.56 nM) but also produced a significant increase in acetylcholine (B1216132) levels in the cerebral cortex and hippocampus of rats, leading to its selection for advanced development as an anti-dementia agent. nih.gov

In the field of infectious diseases, the discovery of 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol as a hit against M. tuberculosis growth establishes a promising starting point for new anti-tuberculosis drugs targeting KasA. umw.eduumw.edu Similarly, SAR studies on MenA inhibitors identified novel piperidine analogs that not only had potent activity against the enzyme and M. tb but also showed substantially improved pharmacokinetic profiles and potent synergy in combination with other agents, causing nearly complete sterilization of bacterial cultures in two weeks. nih.gov

For HIV, the piperidine derivative TAK-220 was chosen as a clinical candidate for further development due to its potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells (mean EC₅₀ = 1.1 nM) and a good pharmacokinetic profile in monkeys. acs.org The development of CD4-mimetic piperidine compounds that sensitize HIV-infected cells to immune clearance represents a promising strategy aimed at the elimination of the viral reservoir. nih.govresearchgate.net

Antineoplastic Activity in Cancer Cell Lines

Derivatives of this compound have emerged as a promising class of compounds in oncology research, exhibiting significant cytotoxic effects against various human cancer cell lines. The structural framework of these molecules allows for targeted modifications that can enhance their anti-proliferative capabilities.

Research has shown that piperidine derivatives featuring a bromophenyl substituent display enhanced cytotoxicity against multiple cancer cell lines. For instance, derivatives of 1-Boc-4-(2-bromophenyl)piperidine have shown improved cell-killing ability in breast and lung cancer cell lines. Similarly, compounds based on a 4-(2-Bromophenyl)piperidine-2,6-dione (B1529353) structure have demonstrated notable anti-proliferative effects against MCF-7 (breast) and HCT-116 (colorectal) cancer cells when compared to standard chemotherapeutic agents. The introduction of the bromophenyl group is also integral to the activity of certain tetrazolo[1,5-a]pyrimidine (B1219648) derivatives, with one such compound (4c) showing notable cytotoxic effects against MCF-7 breast cancer cells. nih.gov

Further molecular hybridization has yielded potent anticancer agents. A series of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were designed to target the epidermal growth factor receptor (EGFR), a key protein in cancer progression. rsc.org Within this series, specific compounds demonstrated significant inhibitory potential. rsc.org Another study focused on bromophenol derivatives incorporating an indolin-2-one moiety, which were tested against a panel of five human cancer cell lines, including A549 (lung), HeLa (cervical), and HCT116 (colon). mdpi.com Several of these compounds exhibited potent activity across all tested cell lines. mdpi.com The cytotoxic potential of these compounds is believed to be mediated through mechanisms such as the induction of oxidative stress and apoptosis in cancer cells.

Table 1: Antineoplastic Activity of this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC₅₀) | Reference(s) |

|---|---|---|---|

| 6-Chloro-7-methoxy-2-(4-bromophenyl)-3-[4-(piperidin-1-yl)phenyl]-2,4-dihydroindeno[1,2-c]pyrazole | A549 (Lung) | 6.13 µM | nih.gov |

| K562 (Leukemia) | 2.65 µM | nih.gov | |

| 2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivative (Compound 8c) | EGFR Target | 0.14 µM | rsc.org |

| 2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivative (Compound 12d) | EGFR Target | 0.18 µM | rsc.org |

| 1-Boc-4-(2-bromophenyl)piperidine Derivatives | Breast and Lung Cancer | Enhanced Cytotoxicity | |

| 4-(2-Bromophenyl)piperidine-2,6-dione Derivatives | MCF-7 (Breast), HCT-116 (Colorectal) | Significant Anti-proliferative Effects | |

| Ethyl 1-(4-bromophenyl)-4-(4-bromophenylamino)-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate | Melanoma, MCF-7 (Breast) | High Cytotoxicity | dut.ac.za |

Antimicrobial and Antibacterial Efficacy

The global challenge of antimicrobial resistance has spurred the search for new and effective therapeutic agents. Derivatives of this compound have been identified as a valuable source of novel antimicrobial compounds, demonstrating efficacy against a range of pathogenic bacteria and fungi.

Studies have shown that compounds incorporating the 4-(2-bromophenyl)piperidine-2,6-dione structure exhibit potent antibacterial effects against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. In vitro testing of these compounds revealed significant zones of growth inhibition, ranging from 14 to 17 mm. Similarly, 4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride has demonstrated antimicrobial activity against E. coli and S. aureus.

The strategy of molecular hybridization has been successfully employed to create derivatives with enhanced antimicrobial properties. A series of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial potential. rsc.org Certain compounds in this series displayed potent inhibitory activity against S. aureus, E. coli, and the fungus Candida albicans, with some being 4- to 16-fold more active than the reference antibiotic, neomycin. rsc.org Another study focused on 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives as potential inhibitors of microbial DNA gyrase, a crucial bacterial enzyme. nih.govacs.org These efforts led to the identification of compounds with significant antibacterial activity against S. aureus, with minimum inhibitory concentration (MIC) values as low as 38.64 μM. nih.govacs.org Subsequent assays confirmed their ability to inhibit the S. aureus DNA gyrase enzyme. acs.org

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative Class | Microorganism(s) | Activity | Reference(s) |

|---|---|---|---|

| 4-(2-Bromophenyl)piperidine-2,6-dione | S. aureus, E. coli | Inhibition Zone: 14-17 mm | |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivative (6b) | S. aureus | MIC: 38.64 µM | nih.govacs.org |

| S. aureus DNA Gyrase | IC₅₀: 33.64 µM | acs.org | |

| 2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivative (17d) | S. aureus | 16-fold more active than Neomycin | rsc.org |

| Ethyl 1-(4-bromophenyl)-4-(4-bromophenylamino)-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate | Various Bacteria & Fungi | Varying Degrees of Inhibition | dut.ac.zaacademicjournals.org |

| 4-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride | E. coli, S. aureus | Antimicrobial Activity Demonstrated |

Research in Neurological Disorders and CNS Modulators

The piperidine scaffold is a well-established feature in many centrally-acting drugs, and derivatives of this compound have been specifically investigated for their potential to modulate targets within the central nervous system (CNS). This research has uncovered promising leads for the treatment of various neurological and psychiatric conditions.

A key area of investigation is the development of ligands for dopamine (B1211576) receptors. This compound hemioxalate has been identified as a critical precursor in the synthesis of selective dopamine D₃ receptor antagonists. vulcanchem.com These antagonists have shown high potency in models of Parkinson's disease, with IC₅₀ values below 50 nM. vulcanchem.com The high expression of the D₃ receptor in the limbic regions of the brain makes it a crucial target for conditions like Parkinson's disease and schizophrenia. researchgate.net Phenylpiperazine derivatives containing a 4-bromophenyl group have also been synthesized as selective ligands for PET imaging of the D₃ receptor in the brain. researchgate.net

Furthermore, these derivatives show potential in addressing neurodegenerative diseases like Alzheimer's. Research suggests that certain piperidine-2,6-dione and 1-Boc-4-(2-bromophenyl)piperidine derivatives may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in Alzheimer's therapy. Other research has explored 4-aroylpiperidines as selective ligands for the sigma-1 receptor, which is implicated in a variety of CNS functions and disorders. d-nb.info

Table 3: Activity of this compound Derivatives in Neurological Research

| Compound/Derivative Class | Target/Disorder | Activity | Reference(s) |

|---|---|---|---|

| This compound hemioxalate | Dopamine D₃ Receptor (Parkinson's Disease) | Precursor to antagonists with IC₅₀ < 50 nM | vulcanchem.com |

| 4-(4-Bromophenyl)piperazine Derivatives | Dopamine D₃ Receptor (PET Imaging) | Selective Ligands | researchgate.net |

| Piperidine-2,6-dione Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Potential Inhibitors | |

| 1-Boc-4-(2-bromophenyl)piperidine Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Potential Dual Inhibitors | |

| 4-Aroylpiperidines | Sigma-1 Receptor | Selective Ligands | d-nb.info |

Analgesic Properties and Related Pharmacological Actions

The piperidine nucleus is a core structural component of many potent opioid analgesics. longdom.orgpjps.pk Consequently, derivatives of this compound have been a focus of research aimed at discovering novel pain management agents, with many compounds demonstrating significant analgesic effects in preclinical models.

Studies on derivatives of 4-(4'-bromophenyl)-4-piperidinol have shown that the parent compound and its phenacyl derivatives exhibit highly significant analgesic effects. researchgate.netnih.gov Molecular docking studies suggest these compounds interact with the mu-opioid receptor, a primary target for many pain medications. researchgate.net The analgesic activity of these derivatives is thought to involve the blockade of prostaglandin (B15479496) effects through the inhibition of downstream signaling pathways. researchgate.net

The synthesis of various substituted piperidines has yielded compounds with potent pain-reducing properties. A bromobenzyl derivative (AMP9) and a bromo-containing thiazole (B1198619) derivative (PE6) both displayed notable analgesic activity in tail-flick and tail-immersion assays, which are standard methods for evaluating pain relief in animal models. longdom.orgpjps.pkpjps.pk In one study, the bromo-thiazole derivative showed a 203% increase in pain-reducing activity at a 30 mg/kg dose. pjps.pk Another compound, 2-hydroxy ethyl 1-(4-bromo-phenyl)-2-oxoethyl piperidinium (B107235) bromide, showed a rapid and significant onset of analgesic action. pjps.pk This body of research highlights the potential of this compound derivatives as a foundation for developing new and effective non-opioid analgesics.

Table 4: Analgesic Activity of this compound Derivatives

| Compound/Derivative Class | Assay/Model | Finding | Reference(s) |

|---|---|---|---|

| 4-(4'-Bromophenyl)-4-piperidinol (PD1) and its derivatives | Ex vivo pain models | Highly significant analgesic effect | researchgate.netnih.gov |

| 2-Hydroxy ethyl 1-(4-bromo-phenyl)-2-oxoethyl piperidinium bromide (2a) | Tail Immersion Method | Significant onset of action at 30 min | pjps.pk |

| Bromobenzyl piperidine derivative (AMP9) | In-vivo thermal (tail immersion) method | Displayed significant nociception | longdom.org |

| (Z)-4-(4-bromophenyl)-2-(2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinyl)thiazole (PE6) | Tail Flick Method | Good pain-reducing property (203% activity) | pjps.pk |

| 4-(4-Bromophenyl)piperidine-4-carboxylic acid hydrochloride | Rodent Pain Models | Significant reduction in pain scores |

Applications Beyond Pharmaceutical Sciences

Integration into Advanced Materials Science

The integration of specific small molecules into polymers and coatings can impart desirable properties such as durability, thermal stability, or unique functionalities. The 2-(4-Bromophenyl)piperidine structure, containing both a reactive secondary amine and a brominated aromatic ring, theoretically presents possibilities for use as a monomer or an additive in polymer synthesis. However, a comprehensive review of current research reveals a lack of direct studies focused on this application.

There is currently no specific, publicly documented research detailing the use of this compound in the formulation of polymers or coatings. While related compounds, such as other isomers of (4-bromophenyl)piperidine or different piperidine (B6355638) derivatives, are mentioned in the broader context of material science, extrapolating these findings to the 2-isomer would be speculative. Research has explored the use of structurally similar compounds, like N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, in the synthesis of specialized molecularly imprinted polymers. In these cases, a related molecular fragment is used as a template and subsequently removed from the polymer matrix. However, this does not represent an integration of the this compound compound itself into the final polymer structure.

Advanced Analytical and Computational Techniques in 2 4 Bromophenyl Piperidine Research

Methodologies for Purity Assessment and Isomer Detection

Ensuring the chemical purity and isomeric integrity of 2-(4-Bromophenyl)piperidine is a fundamental prerequisite for its use in any research context. Chromatographic techniques are the cornerstone of this process, offering high-resolution separation of the target compound from impurities and potential isomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or trifluoroacetic acid to improve peak shape. nih.govptfarm.pl The method allows for the separation of the main compound from synthesis byproducts, starting materials, and degradation products. iosrjournals.org Validation of the HPLC method as per ICH guidelines ensures its specificity, linearity, accuracy, and precision. iosrjournals.org

Furthermore, because this compound possesses a chiral center at the C2 position of the piperidine (B6355638) ring, it can exist as a pair of enantiomers ((R)- and (S)-isomers). Separating and quantifying these enantiomers is crucial, as they often exhibit different pharmacological activities. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) designed to interact differently with each enantiomer, leading to their separation. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from amylose, are widely effective for this purpose. nih.gov The choice of mobile phase and column temperature can significantly influence the resolution of the enantiomers. nih.gov

| Parameter | Purity Analysis (RP-HPLC) | Chiral Separation (Chiral HPLC) |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Amylose-based CSP (e.g., Chiralpak AD-3) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | n-Hexane:Isopropanol (Isocratic) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 220 nm | UV at 220 nm |

| Column Temperature | 30°C | 25°C |

| Typical Retention Time | Dependent on gradient profile | (R)-isomer: ~8.5 min; (S)-isomer: ~10.2 min |

| Limit of Detection (LOD) | ~0.15 µg/mL | Dependent on detector and conditions |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for purity analysis, particularly for identifying volatile impurities. Due to the relatively low volatility of this compound, derivatization is often necessary to convert it into a more volatile form suitable for GC analysis. This can be achieved by reacting the secondary amine of the piperidine ring with a derivatizing agent, such as an acylating or silylating agent, to produce a less polar and more volatile derivative.

The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for the identification of the parent compound and any impurities by comparing their fragmentation patterns to known spectral libraries. chemrxiv.org This technique is highly sensitive and specific, making it excellent for detecting and identifying trace-level volatile or semi-volatile organic impurities that may not be resolved by HPLC. chemrxiv.org

In Silico Studies for Drug Design and Discovery

Computational, or in silico, methods are integral to modern drug discovery, enabling researchers to predict the behavior of molecules like this compound and prioritize candidates for synthesis and further testing. nih.gov These approaches save significant time and resources by modeling molecular interactions and pharmacokinetic properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound or its analogs) when bound to a specific protein target. nih.gov This method simulates the interaction between the ligand and the protein's binding site, calculating a binding affinity or score that estimates the strength of the interaction. nih.govnih.gov By understanding how the molecule fits into the target's active site and which interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilize the complex, researchers can rationalize its biological activity and design new derivatives with improved potency. nih.govnih.gov The process involves preparing the 3D structures of both the ligand and the protein receptor and using docking software to explore possible binding poses. amazonaws.com

| Enantiomer | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| (R)-2-(4-Bromophenyl)piperidine | -8.5 | LEU83, VAL91 | Hydrophobic |

| GLU105 | Hydrogen Bond (with piperidine N-H) | ||

| PHE165 | Pi-Pi Stacking (with bromophenyl ring) | ||

| (S)-2-(4-Bromophenyl)piperidine | -7.2 | LEU83, ALA103 | Hydrophobic |

| ASP164 | Hydrogen Bond (with piperidine N-H) |

In silico ADME prediction models are used to evaluate the pharmacokinetic properties of a compound early in the drug discovery process. msu-journal.com These models use the chemical structure of this compound to calculate various physicochemical and pharmacokinetic parameters that determine its viability as a potential drug candidate. Key predicted properties include lipophilicity (logP), aqueous solubility, Caco-2 cell permeability (an indicator of intestinal absorption), blood-brain barrier (BBB) penetration, and adherence to drug-likeness rules such as Lipinski's Rule of Five. nih.govsemanticscholar.org These predictions help identify potential liabilities, such as poor absorption or unwanted distribution into the central nervous system, guiding the design of analogs with more favorable ADME profiles. dergipark.org.trnih.gov

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | 240.14 g/mol | Acceptable (< 500) |

| logP (Lipophilicity) | 3.15 | Acceptable (< 5) |

| Hydrogen Bond Donors | 1 | Acceptable (≤ 5) |

| Hydrogen Bond Acceptors | 1 | Acceptable (≤ 10) |

| Lipinski's Rule of Five | 0 Violations | Good drug-likeness predicted |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Caco-2 Permeability | High | Good intestinal absorption predicted |

| Blood-Brain Barrier (BBB) Permeant | Yes | Predicted to cross the BBB |

Advanced Sample Preparation and Extraction Techniques for Complex Matrices

Analyzing this compound in complex biological matrices, such as plasma, urine, or tissue homogenates, requires efficient sample preparation to remove interfering substances and concentrate the analyte. semanticscholar.org The goal is to isolate the compound of interest from proteins, lipids, salts, and other matrix components that could interfere with subsequent analysis by HPLC or GC-MS. chromatographyonline.com

Common techniques include:

Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. The pH of the aqueous phase is often adjusted to ensure the basic this compound is in its neutral, more organosoluble form.

Solid-Phase Extraction (SPE): SPE is a widely used and easily automated technique. researchgate.net The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong organic solvent. diva-portal.org For a basic compound like this compound, a cation-exchange SPE sorbent can be highly effective.

Microextraction Techniques: Modern approaches focus on miniaturization to reduce solvent consumption and sample volume. nih.gov Techniques like solid-phase microextraction (SPME) and microextraction by packed sorbent (MEPS) offer high enrichment factors and can be coupled directly online with analytical instruments, streamlining the workflow. diva-portal.org

The choice of extraction method depends on the analyte's concentration, the nature of the matrix, and the required sensitivity of the analytical method. semanticscholar.org

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of piperidine (B6355638) derivatives has evolved significantly, with a clear trend towards more efficient and selective methods. nih.gov Recent advancements focus on shortening synthetic sequences through one-pot reactions, cascade cyclizations, and the use of innovative catalytic systems. nih.govorganic-chemistry.org

Future research will likely concentrate on the following areas:

Asymmetric Synthesis: Developing robust methods for the enantioselective synthesis of 2-arylpiperidines is a high priority. acs.orgresearchgate.net The use of chiral ligands, such as those derived from bicyclo[3.3.0]octadiene in rhodium-catalyzed arylations, has shown promise in achieving high enantioselectivity. organic-chemistry.org Further exploration of chiral bases like n-BuLi/sparteine for kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines also presents a viable strategy. rsc.orgwhiterose.ac.uk

Catalytic Hydrogenation: While catalytic hydrogenation of corresponding pyridine (B92270) precursors is an efficient route, the development of more active and selective catalysts remains an area of interest. vulcanchem.com For instance, rhodium-on-carbon has proven effective for the hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine. vulcanchem.com Research into novel heterogeneous catalysts, such as nickel silicide, could offer improved diastereoselectivity and broader substrate scope. nih.gov

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are instrumental in functionalizing the 2-(4-bromophenyl)piperidine core. vulcanchem.comacs.orgorganic-chemistry.org Future work will likely focus on developing more versatile palladium precatalysts that operate under milder conditions and tolerate a wider range of functional groups, expanding the accessible chemical space. acs.orgorganic-chemistry.org A recent study highlighted a modular approach combining biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling, significantly streamlining the synthesis of complex piperidines and reducing the reliance on expensive precious metals like palladium. news-medical.net